REACTION_CXSMILES
|
COC1C=CC=CC=1[NH:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH:7]([CH3:9])[CH3:8].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].Cl>[N+]([O-])([O-])=O.[Ag+].CC#N.O>[CH3:8][CH:7]([CH3:9])[CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[NH2:5] |f:1.2.3,5.6,7.8|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(NC(C(C)C)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0.271 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Name
|
Ammonium persulfate
|
Quantity
|
8.58 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
eluting with H2O
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with Et2O (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (4×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(N)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.257 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1C=CC=CC=1[NH:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH:7]([CH3:9])[CH3:8].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].Cl>[N+]([O-])([O-])=O.[Ag+].CC#N.O>[CH3:8][CH:7]([CH3:9])[CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[NH2:5] |f:1.2.3,5.6,7.8|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(NC(C(C)C)C2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0.271 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Name
|
Ammonium persulfate
|
Quantity
|
8.58 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
eluting with H2O
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with Et2O (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with Et2O (4×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(N)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.257 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |